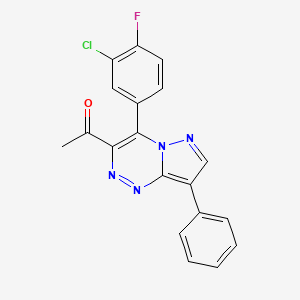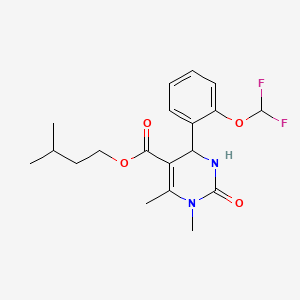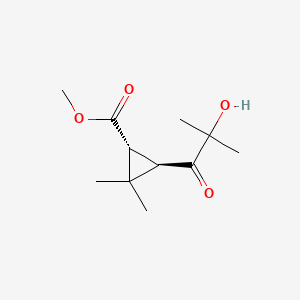
2-Pyridinecarboxylic acid, 3,4,5,6-tetrachloro-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido 2-piridincarboxílico, 3,4,5,6-tetracloro-, sal sódica es un compuesto químico con la fórmula molecular C6HCl4NO2Na. Es un derivado del ácido piridincarboxílico, donde cuatro átomos de cloro se sustituyen en las posiciones 3, 4, 5 y 6 del anillo de piridina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ácido 2-piridincarboxílico, 3,4,5,6-tetracloro-, sal sódica normalmente implica la cloración del ácido piridincarboxílico. El proceso se puede llevar a cabo usando gas cloro en presencia de un catalizador como el cloruro de hierro o aluminio. La reacción generalmente se lleva a cabo bajo condiciones controladas de temperatura y presión para asegurar la sustitución selectiva de los átomos de cloro en las posiciones deseadas del anillo de piridina.
Métodos de producción industrial
En entornos industriales, la producción de este compuesto puede implicar reactores de cloración a gran escala donde el ácido piridincarboxílico se trata con gas cloro. La mezcla de reacción se neutraliza luego con hidróxido de sodio para formar la sal sódica del producto tetraclorado. El producto final se purifica mediante cristalización u otras técnicas de separación para lograr la pureza deseada.
Análisis De Reacciones Químicas
Tipos de reacciones
Ácido 2-piridincarboxílico, 3,4,5,6-tetracloro-, sal sódica puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar derivados de mayor estado de oxidación.
Reducción: Las reacciones de reducción pueden conducir a la eliminación de átomos de cloro, lo que resulta en derivados menos clorados.
Sustitución: Los átomos de cloro en el anillo de piridina se pueden sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se usan a menudo.
Sustitución: Los nucleófilos como las aminas, tioles o alcóxidos se pueden usar para reacciones de sustitución.
Principales productos formados
Oxidación: Derivados de mayor estado de oxidación del compuesto.
Reducción: Derivados menos clorados del ácido piridincarboxílico.
Sustitución: Varios derivados sustituidos del ácido piridincarboxílico dependiendo del nucleófilo usado.
Aplicaciones Científicas De Investigación
Ácido 2-piridincarboxílico, 3,4,5,6-tetracloro-, sal sódica tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica para la preparación de varios derivados de piridina clorados.
Biología: El compuesto se puede usar en estudios que involucran la inhibición enzimática y las interacciones proteína-ligando.
Industria: El compuesto se utiliza en la producción de colorantes, agroquímicos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 2-piridincarboxílico, 3,4,5,6-tetracloro-, sal sódica implica su interacción con objetivos moleculares específicos. Los átomos de cloro en el anillo de piridina pueden participar en varias interacciones químicas, incluyendo enlaces de hidrógeno y enlaces de halógeno, que pueden influir en la afinidad de unión del compuesto a las proteínas y enzimas. Estas interacciones pueden modular la actividad de las moléculas diana, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
Ácido picolínico (ácido 2-piridincarboxílico): Un derivado no clorado del ácido piridincarboxílico.
Ácido nicotínico (ácido 3-piridincarboxílico): Otro isómero del ácido piridincarboxílico con diferentes patrones de sustitución.
Ácido isonicotínico (ácido 4-piridincarboxílico): Un isómero con el grupo carboxilo en la posición 4.
Singularidad
Ácido 2-piridincarboxílico, 3,4,5,6-tetracloro-, sal sódica es único debido a la presencia de cuatro átomos de cloro en el anillo de piridina, lo que confiere propiedades químicas y reactividad distintas en comparación con sus contrapartes no cloradas o menos cloradas. Esto lo convierte en un compuesto valioso para aplicaciones específicas en síntesis orgánica e investigación.
Propiedades
Número CAS |
113275-12-0 |
|---|---|
Fórmula molecular |
C6Cl4NNaO2 |
Peso molecular |
282.9 g/mol |
Nombre IUPAC |
sodium;3,4,5,6-tetrachloropyridine-2-carboxylate |
InChI |
InChI=1S/C6HCl4NO2.Na/c7-1-2(8)4(6(12)13)11-5(10)3(1)9;/h(H,12,13);/q;+1/p-1 |
Clave InChI |
WFOJCSNWJNYICV-UHFFFAOYSA-M |
SMILES canónico |
C1(=C(C(=NC(=C1Cl)Cl)C(=O)[O-])Cl)Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


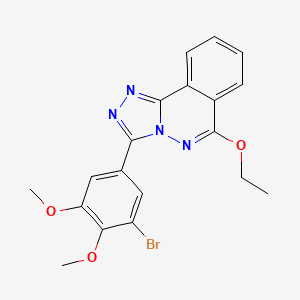
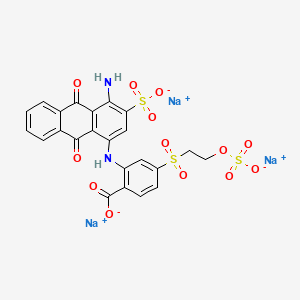

![3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-1-(4-hydroxyphenyl)-2-methylpropan-1-one;oxalic acid](/img/structure/B12728602.png)
